4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O6S/c1-3-5-12-27(4-2)34(29,30)18-9-6-16(7-10-18)21(28)24-23-26-25-22(33-23)17-8-11-19-20(15-17)32-14-13-31-19/h6-11,15H,3-5,12-14H2,1-2H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVRQHMXHQINJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic potential based on a review of available literature.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzamide moiety linked to a 1,3,4-oxadiazole ring and a sulfonamide group. The presence of various functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxadiazole ring and subsequent modifications to introduce the sulfonamide and benzamide functionalities. The synthetic pathways often utilize starting materials such as 2,3-dihydro-1,4-benzodioxin derivatives and butyl(ethyl)sulfamoyl precursors.
Biological Activity
Antimicrobial Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Antiparasitic Activity
The compound's structural similarity to known antiparasitic agents suggests potential efficacy against protozoan parasites. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit Trypanosoma cruzi, the causative agent of Chagas disease, with IC50 values in the low micromolar range .
Cytotoxicity
Toxicity assessments using zebrafish embryos have been performed to evaluate the safety profile of compounds similar to this compound. Results indicated moderate toxicity at higher concentrations; however, derivatives with specific substitutions showed reduced cytotoxic effects .
Case Studies
-
Trypanosomicidal Activity
A study highlighted the effectiveness of oxadiazole derivatives against T. cruzi. Compounds were evaluated for their ability to reduce parasite viability in culture. The most potent derivative exhibited an IC50 value of 3.6 µM without significant toxicity to mammalian cells . -
Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, several oxadiazole derivatives were synthesized and tested against clinical strains of bacteria. The findings revealed that specific substitutions on the oxadiazole ring enhanced activity against resistant strains .
Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, derivatives similar to the compound have been shown to possess moderate to significant antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
| Pathogen | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate antibacterial activity | |
| Staphylococcus aureus | Significant antibacterial activity | |
| Candida albicans | Antifungal activity |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies involving carrageenan-induced paw edema in rats indicated that oxadiazole derivatives can significantly reduce inflammation .
Cholinesterase Inhibition
Research has highlighted the potential of this compound as a cholinesterase inhibitor, which is crucial for treating conditions like Alzheimer's disease. The inhibition of acetylcholinesterase can prevent the breakdown of acetylcholine, enhancing neurotransmission .
Synthesis and Mechanism of Action
The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields and purity . The mechanism of action often involves interaction with specific biological targets such as enzymes or receptors, leading to the observed pharmacological effects.
Case Study 1: Antimicrobial Efficacy
A study conducted by Rahul et al. (2023) evaluated various oxadiazole derivatives for their antimicrobial efficacy. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity against Staphylococcus aureus, with IC50 values indicating potent effects comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, researchers tested several derivatives in a rat model. The findings revealed that compounds similar to this compound exhibited substantial reduction in inflammation markers compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in the 1,3,4-Oxadiazole Class
The following table summarizes key structural analogues and their biological activities:
Key Observations :
- Antifungal Activity : LMM5 and LMM11 exhibit antifungal activity against C. albicans, likely due to sulfamoyl groups enhancing membrane permeability or enzyme inhibition . The absence of a benzodioxin moiety in these compounds suggests that the 2,3-dihydro-1,4-benzodioxin group in the target compound may confer distinct pharmacokinetic properties.
- This highlights the critical role of the sulfamoyl moiety in bioactivity .
Functional Analogues with Benzodioxin Moieties
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) :
- Structure : Imidazole core with benzodioxin and pyridinyl substituents.
- Activity : Proapoptotic agent with selectivity for cancer cells (IC₅₀ = 0.89–2.69 µM) .
- Comparison : Unlike the target compound, D4476 lacks an oxadiazole core but retains the benzodioxin group, suggesting that benzodioxin-containing compounds may broadly target apoptosis pathways.
- Ethyl-4-{N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl][1,1'-biphenyl]-4-sulfonamido}benzoat (Compound 107): Structure: Sulfonamide-linked benzodioxin and biphenyl groups.
Key Findings and Implications
Structural Determinants of Activity :
- The sulfamoyl group in 1,3,4-oxadiazole derivatives is critical for antifungal activity .
- Benzodioxin substituents enhance metabolic stability but require complementary pharmacophores (e.g., sulfamoyl) for bioactivity .
Gaps in Data: No direct biological data exists for the target compound. Its hypothesized activity is inferred from structural analogues. Compounds with benzodioxin-oxadiazole hybrids (e.g., ) lack reported activity, emphasizing the need for empirical testing.
Synthetic Feasibility :
- The target compound can be synthesized using methods analogous to those for LMM5/LMM11 (coupling sulfamoyl chlorides with oxadiazole intermediates) or ’s procedures (amide bond formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
